3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C7H9FN2O and its molecular weight is 156.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include this compound, are known to interact with a variety of biological targets .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to active sites and influencing the activity of the target .
Biochemical Pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile. These factors could include pH, temperature, presence of other molecules, and more .
Biochemical Analysis
Biochemical Properties
3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is involved in the regulation of glucose metabolism . The interaction between this compound and DPP-IV results in the inhibition of the enzyme’s activity, thereby affecting glucose homeostasis. Additionally, this compound has been found to interact with other proteins and biomolecules, leading to various biochemical effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of voltage-gated sodium channels, such as Na v 1.7 and Na v 1.8, which play crucial roles in pain signaling pathways . By inhibiting these channels, the compound can alter pain perception and response. Furthermore, it has been observed to impact gene expression related to inflammatory responses and cellular metabolism, thereby influencing overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of this compound to DPP-IV results in the inhibition of the enzyme’s activity, which in turn affects glucose metabolism . Additionally, the compound’s interaction with voltage-gated sodium channels leads to the inhibition of these channels, thereby modulating pain signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and channels, leading to prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and channels without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes metabolic activation primarily through the action of cytochrome P450 enzymes, such as CYP3A1 and CYP3A2 . These enzymes catalyze the oxidation and defluorination of the fluoropyrrolidine ring, leading to the formation of reactive intermediates that can be further metabolized or conjugated with glutathione or N-acetylcysteine . These metabolic processes influence the overall metabolic flux and levels of metabolites in the system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific binding sites.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the cytoplasm and membrane-bound organelles . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on cellular processes. The localization of this compound within subcellular structures is essential for understanding its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-fluoropyrrolidin-1-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c8-6-2-4-10(5-6)7(11)1-3-9/h6H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUQREYMIOEPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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